

2-(3,3-diethoxypropyl)furan CAS number and structure

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Compound of Interest

Compound Name: 2-(3,3-Diethoxypropyl)furan

Cat. No.: B15210821

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Technical Guide: 2-(3,3-Diethoxypropyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(3,3-diethoxypropyl)furan**, a furan derivative of interest in organic synthesis and potential applications in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide also details the properties and synthesis of its immediate precursor, **3-(furan-2-yl)propanal**.

Chemical Identity and Structure

Systematic Name: **2-(3,3-Diethoxypropyl)furan** Synonyms: 3-(Furan-2-yl)propanal diethyl acetal, 3-(2-Furyl)propionaldehyde diethyl acetal Precursor: 3-(Furan-2-yl)propanal

While a specific CAS number for **2-(3,3-diethoxypropyl)furan** is not readily available in common chemical databases, its identity is unequivocally linked to its precursor, **3-(furan-2-yl)propanal**, which has the CAS number 4543-51-5[1].

The chemical structure of **2-(3,3-diethoxypropyl)furan** features a furan ring substituted at the 2-position with a propyl chain, which is terminated by a diethyl acetal functional group.

Chemical Structure of **2-(3,3-Diethoxypropyl)furan**:

Physicochemical Data



Quantitative data for **2-(3,3-diethoxypropyl)furan** is not extensively reported. The following table summarizes the known properties of its precursor, 3-(furan-2-yl)propanal, and projected properties for the target compound based on known chemical principles of acetal formation.

Property	3-(Furan-2-yl)propanal (Precursor)	2-(3,3- Diethoxypropyl)furan (Acetal)
CAS Number	4543-51-5[1]	Not available
Molecular Formula	C7H8O2[1]	C11H18O3
Molecular Weight	124.14 g/mol [1]	200.26 g/mol (Calculated)
Appearance	Liquid (Expected)	Liquid (Expected)
Boiling Point	Not available	Higher than the precursor (Expected)
Solubility	Soluble in organic solvents	Soluble in organic solvents

Synthesis and Experimental Protocols

The synthesis of **2-(3,3-diethoxypropyl)furan** is achieved through the acetalization of its precursor, **3-(furan-2-yl)propanal**. This reaction is a standard procedure in organic chemistry.

Synthesis of the Precursor: 3-(Furan-2-yl)propanal

The synthesis of 3-(furan-2-yl)propanal can be accomplished through various established organic synthesis routes. One common approach involves the hydroformylation of 2-vinylfuran.

Synthesis of 2-(3,3-Diethoxypropyl)furan (Acetalization)

The formation of the diethyl acetal from the corresponding aldehyde is typically achieved by reacting the aldehyde with an excess of ethanol in the presence of an acid catalyst. The reaction is reversible and is driven to completion by removing the water formed during the reaction.

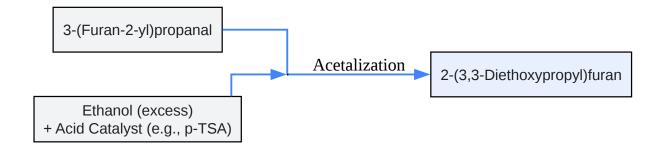
General Experimental Protocol:



- Reaction Setup: To a solution of 3-(furan-2-yl)propanal (1.0 eq.) in anhydrous ethanol (a large excess, also serving as the solvent), add a catalytic amount of a strong acid such as ptoluenesulfonic acid (p-TSA) or a Lewis acid like iron(III) chloride (FeCl₃).
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently
 heated to accelerate the reaction. The progress of the reaction can be monitored by thinlayer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of
 the starting aldehyde.
- Work-up: Once the reaction is complete, the acid catalyst is neutralized with a weak base, such as sodium bicarbonate solution. The excess ethanol is removed under reduced pressure.
- Purification: The crude product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated. The final product can be purified by distillation under reduced pressure.

Logical Workflow for Synthesis

The synthesis of **2-(3,3-diethoxypropyl)furan** from its precursor can be visualized as a straightforward chemical transformation.



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Synthesis of **2-(3,3-diethoxypropyl)furan**.

Applications in Research and Development



Furan derivatives are important building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The acetal functional group in **2-(3,3-diethoxypropyl)furan** serves as a protecting group for the aldehyde functionality of its precursor. This allows for chemical modifications on other parts of the molecule without affecting the aldehyde. The acetal can be easily removed (deprotected) under acidic aqueous conditions to regenerate the aldehyde for further reactions.

This protecting group strategy is fundamental in multi-step organic synthesis, particularly in the development of novel drug candidates where precise control over reactive functional groups is essential.

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References

- 1. 3-(Furan-2-yl)propanal | C7H8O2 | CID 11768566 PubChem [pubchem.ncbi.nlm.nih.gov]
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